4-(4-Nitrophenoxy)phenylboronic acid

説明

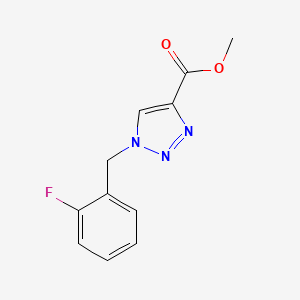

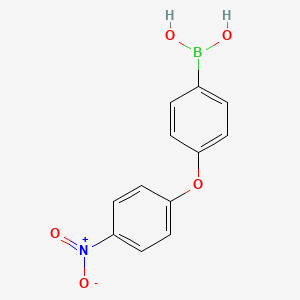

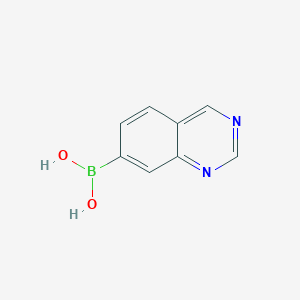

4-(4-Nitrophenoxy)phenylboronic acid is a boronic acid containing a phenyl substituent and two hydroxyl groups attached to boron . It is commonly used in organic synthesis .

Synthesis Analysis

Boronic acids, including 4-(4-Nitrophenoxy)phenylboronic acid, can be synthesized using various methods. One common method involves the use of phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to the product . Other routes involve electrophilic borates to trap phenylmetal intermediates from phenyl halides or from directed ortho-metalation . Phenylsilanes and phenylstannanes can also transmetalate with BBr3, followed by hydrolysis to form phenylboronic acid .Molecular Structure Analysis

The molecular formula of 4-(4-Nitrophenoxy)phenylboronic acid is C12H10BNO5 . The boron atom in this compound is sp2-hybridized and contains an empty p-orbital .Chemical Reactions Analysis

Boronic acids, including 4-(4-Nitrophenoxy)phenylboronic acid, can be used as building blocks and synthetic intermediates . They can form strong hydrogen bonds, which are essential for their inhibitory activity .Physical And Chemical Properties Analysis

4-(4-Nitrophenoxy)phenylboronic acid is a solid at room temperature . Its molecular weight is 259.03 g/mol .科学的研究の応用

1. Catalytic Activities in Chemical Synthesis

4-(4-Nitrophenoxy)phenylboronic acid plays a significant role in various catalytic activities. For instance, it is used in the base- and ligand-free oxidative hydroxylation of phenylboronic acid to phenol and the reduction of nitro compounds like 4-nitrophenol (Hatamifard, Nasrollahzadeh, & Sajadi, 2016)(Hatamifard, Nasrollahzadeh, & Sajadi, 2016). Similarly, its modified forms have been used for the glucose-mediated catalysis of Au nanoparticles in microgels, impacting the reduction rate of 4-nitrophenol (Wu et al., 2015)(Wu et al., 2015).

2. Role in Biochemical and Analytical Techniques

In the field of biochemistry, phenylboronic acids, including 4-(4-Nitrophenoxy)phenylboronic acid derivatives, are used in affinity chromatography for the selective binding and retardation of glycoproteins, such as alpha-glucosidase from yeast (Myöhänen, Bouriotis, & Dean, 1981)(Myöhänen, Bouriotis, & Dean, 1981). This highlights its importance in selective binding and purification processes.

3. Nanotechnology and Material Science

The molecule plays a pivotal role in nanotechnology and material science. For example, it's used in the fabrication of boronic-acid-modified nanoparticles for various applications, including biological and biomedical fields (Khanal et al., 2013)(Khanal et al., 2013). Another study demonstrates its use in the synthesis of DNA modified with boronic acid, showcasing its compatibility in advanced biochemical applications (Steinmeyer & Wagenknecht, 2018)(Steinmeyer & Wagenknecht, 2018).

4. Environmental Applications

In environmental science, derivatives of phenylboronic acid are used in the degradation of environmental contaminants like p-nitrophenol, as evidenced in a study on the degradation gene cluster from Rhodococcus opacus SAO101 (Kitagawa, Kimura, & Kamagata, 2004)(Kitagawa, Kimura, & Kamagata, 2004).

Safety And Hazards

特性

IUPAC Name |

[4-(4-nitrophenoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BNO5/c15-13(16)9-1-5-11(6-2-9)19-12-7-3-10(4-8-12)14(17)18/h1-8,15-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZAOUODGFHBSGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)OC2=CC=C(C=C2)[N+](=O)[O-])(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70674439 | |

| Record name | [4-(4-Nitrophenoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Nitrophenoxy)phenylboronic acid | |

CAS RN |

1072945-82-4 | |

| Record name | [4-(4-Nitrophenoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-4-(4-ethoxyphenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid](/img/structure/B1393049.png)

![N1-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine](/img/structure/B1393050.png)

![[4-(Ethoxycarbonyl)piperidin-1-yl]acetic acid](/img/structure/B1393055.png)

![ethyl 4-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propoxy]benzoate](/img/structure/B1393059.png)

![N1-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N2,N2-diethylethane-1,2-diamine](/img/structure/B1393060.png)

![dimethyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate](/img/structure/B1393061.png)

![Methyl 2-[(4-formylphenoxy)methyl]benzoate](/img/structure/B1393063.png)

![[1-(Pyrazin-2-yl)piperidin-4-yl]methanol](/img/structure/B1393068.png)